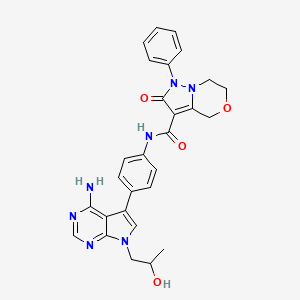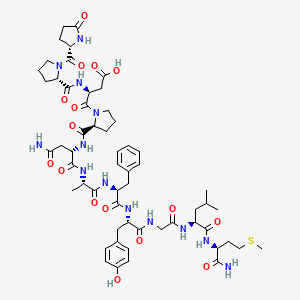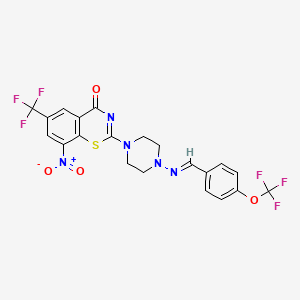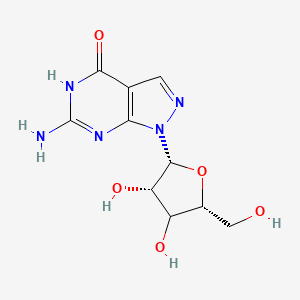
8-Aza-7-deazguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Aza-7-deazguanosine is a modified nucleoside that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. This compound is a derivative of guanosine, where the nitrogen atom at position 7 is replaced by a carbon atom, and an additional nitrogen atom is introduced at position 8. This modification alters the electronic properties of the nucleoside, making it a valuable tool in biochemical and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-7-deazguanosine typically involves the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with protected ribofuranose or 2′-deoxyribofuranose. This reaction can be carried out under various conditions, including the use of different protecting groups and catalysts . For example, the Sonogashira cross-coupling reaction is often employed to introduce side chains, such as octa-1,7-diynyl, to the nucleoside .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale glycosylation reactions followed by purification steps to isolate the desired nucleoside. The use of automated solid-phase synthesis techniques can also facilitate the production of oligonucleotides containing this compound .
Analyse Des Réactions Chimiques
Types of Reactions
8-Aza-7-deazguanosine undergoes various chemical reactions, including:
Substitution Reactions:
Click Reactions: Functionalization by the azide-alkyne ‘click’ reaction to attach fluorescent dyes or other moieties.
Cross-Coupling Reactions: The Sonogashira cross-coupling reaction to introduce alkynyl side chains.
Common Reagents and Conditions
Common reagents used in these reactions include:
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Organic solvents such as dimethylformamide (DMF) and acetonitrile.
Protecting Groups: Various protecting groups to safeguard reactive sites during synthesis.
Major Products Formed
The major products formed from these reactions include:
Functionalized Nucleosides: Nucleosides with attached fluorescent dyes or other functional groups.
Oligonucleotides: Oligonucleotides containing this compound with enhanced stability and unique properties.
Applications De Recherche Scientifique
8-Aza-7-deazguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and oligonucleotides.
Biology: Incorporated into DNA and RNA to study the effects of nucleoside modifications on genetic processes.
Medicine: Investigated for its potential antiviral, antitumor, and antiparasitic activities.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 8-Aza-7-deazguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with genetic processes. This compound can act as an antimetabolite, inhibiting DNA and RNA synthesis and inducing apoptosis in cancer cells . The specific molecular targets and pathways involved include purine nucleoside phosphorylase and other enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aza-7-deazapurine: A closely related compound with similar structural modifications.
7-Deazaguanine: Another modified nucleoside with a similar deazapurine structure.
Allopurinol: A well-known drug with a similar purine analog structure used to treat gout.
Uniqueness
8-Aza-7-deazguanosine is unique due to its specific structural modifications, which confer distinct electronic properties and biological activities. Its ability to form stable duplexes with DNA and RNA makes it a valuable tool for studying nucleic acid interactions and developing therapeutic agents .
Propriétés
Formule moléculaire |
C10H13N5O5 |
|---|---|
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-3(8(19)14-10)1-12-15(7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,13,14,19)/t4-,5?,6+,9-/m1/s1 |
Clé InChI |
MJJUWOIBPREHRU-MXGYTTIWSA-N |
SMILES isomérique |
C1=NN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canonique |
C1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)

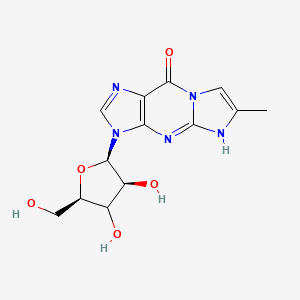
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

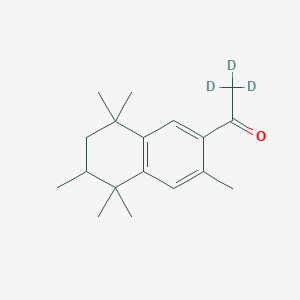
![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)

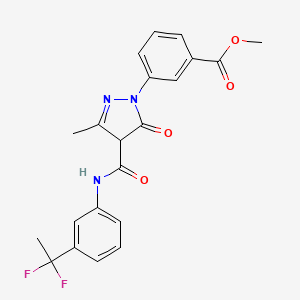
![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
